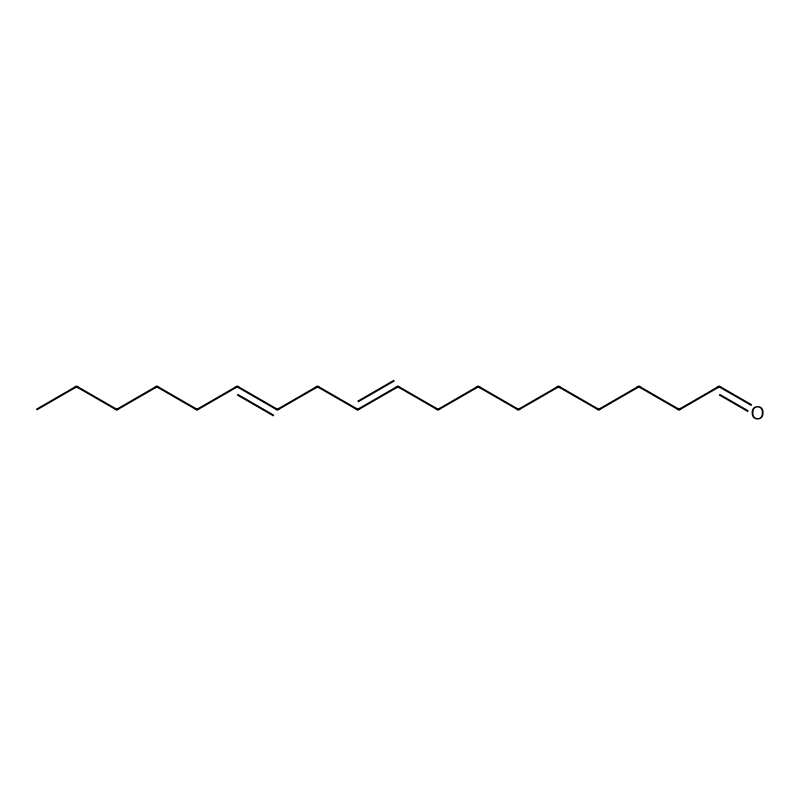

9,12-Octadecadienal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Biosynthetic Pathway of 9,12-Octadecadienal

The primary biosynthetic route to 9,12-Octadecadienal, identified in the pheromone glands of the fall webworm, Hyphantria cunea, proceeds via the oxidation of the corresponding alcohol, (9Z,12Z)-9,12-octadecadien-1-ol (linolenyl alcohol) [1].

The following diagram illustrates this core pathway and the experimental evidence that supports it:

Core Biosynthetic Pathway and Key Evidence

A critical finding is that while the fatty acid precursor (linolenic acid) itself was not directly converted, its alcohol derivative was readily transformed, indicating that alcohol oxidase is the key enzyme catalyzing the final step [1]. This enzyme exhibits low substrate selectivity, oxidizing various C₁₈ and C₁₉ fatty alcohols into their corresponding aldehydes [1].

Key Experimental Data and Protocols

The biosynthetic pathway is elucidated through isotope-labeling experiments. The table below summarizes the key experimental findings:

| Labeled Precursor | Target Tissue | Administration Method | Key Finding (Product Detected) | Interpretation |

|---|---|---|---|---|

| 13C-Linolenic Acid [1] | Pheromone gland | Topical application | No conversion to trienal (a related pheromone component) [1] | The acid form is not the direct substrate for the final oxidation step. |

| 13C-Linolenyl Alcohol [1] | Pheromone gland | Topical application | Successful conversion to the corresponding aldehyde [1] | The alcohol is the direct precursor, oxidized by an alcohol oxidase. |

| Deuterated C₂₁ Triene [1] | Whole abdomen (injection) or pheromone gland (topical) | Injection & Topical application | Deuterated epoxydiene (another pheromone component) detected [1] | Confirms separate, parallel pathways for different pheromone components. |

A generalized protocol based on these studies involves:

- Precursor Application: A solution of the isotope-labeled precursor (e.g., D₁₁-linoleic acid or D₃-stearic acid) in dimethyl sulfoxide (DMSO) is topically applied to the pheromone gland of live female moths during their pheromone production period [2].

- Incubation: The insects are incubated for a set period (e.g., 4 hours) to allow for metabolic processing [2].

- Sample Collection: After incubation, the insects are freeze-killed, and the pheromone glands are dissected and extracted with an organic solvent like hexane [2].

- Derivatization and Analysis: The extract may be derivatized (e.g., methylated using BF₃-methanol) and then analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). The incorporation of the isotope label into the target aldehyde and its acyl precursors is detected by a characteristic mass shift in the mass spectrum [2].

Research Context and Alternative Pathways

This biosynthesis is part of a broader metabolic framework. In plants, analogous pathways exist for producing Green Leaf Volatiles (GLVs), where this compound could theoretically be formed. The plant pathway starts with linoleic acid, which is oxygenated by Lipoxygenase (LOX) to form a hydroperoxide. This hydroperoxide can then be cleaved by Hydroperoxide Lyase (HPL) to produce volatile aldehydes [3]. While this specific C18 aldehyde is not the primary focus in plants, the enzymatic logic (LOX + HPL) represents a potential alternative route [3].

References

Chemical Profile and Significance

- Structural Relationship: 9,12-Octadecadienal is structurally related to other C18 fatty acid derivatives with varying functional groups and bond types, which leads to different biological activities [1] [2].

- Bioactive Potential: As a product of linoleic acid oxidation, it may interact with cellular processes and is investigated for potential anti-inflammatory and antimicrobial properties [3].

Experimental Research and Workflows

Research on this compound and related compounds often involves specific experimental models and protocols.

Example Protocol: Investigating Neurobehavioral Effects (using a related compound)

A study on the related compound 9,12-Octadecadiynoic Acid in Caenorhabditis elegans (C. elegans) provides a methodology for investigating the impact on neurodevelopment [1] [4].

Experimental workflow for neurobehavioral assessment in C. elegans

Key Technical Steps:

- Organism: Use C. elegans as an in vivo model system [1] [4].

- Supplementation: Treat worms during larval development (L1 to L4 stage) with the compound dissolved in a solvent, with a vehicle-only control group [1].

- Diet Control: Use UV-killed E. coli OP50 as food to prevent bacterial metabolism of the compound [1].

- Behavioral Assays:

Biological Activity and Predicted Targets

While direct pharmacological data is limited, computational predictions and research on related compounds and extracts provide directions.

Predicted Molecular Targets Computational profiling suggests this compound may interact with several enzymes and receptors [5].

| Predicted Target | Probability | Potential Role |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | 97.15% | Inflammation, Pain |

| Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | 86.81% | Lipid Metabolism |

| Cyclooxygenase-1 (COX-1) | 83.97% | Inflammation, Platelet Aggregation |

| Nuclear factor erythroid 2-related factor 2 (NRF2) | 81.85% | Antioxidant Response |

Potential Mechanisms and Research Directions

- Anti-inflammatory Potential: Molecular docking studies suggest compounds like this compound can bind to the cyclooxygenase-2 (COX-2) enzyme, potentially inhibiting its activity and reducing the production of pro-inflammatory prostaglandins [6] [3].

- Antimicrobial Activity: Preliminary research on plant extracts containing this compound has shown activity against bacteria like Bacillus subtilis, but the specific role of this compound requires isolation and confirmation studies [3].

- Neurodevelopment: Research on 9,12-Octadecadiynoic acid (a related compound with triple bonds) found it enhances locomotive and foraging behavior in C. elegans at low concentrations (0.1 μM) by modulating the serotonergic system and increasing expression of the serotonin transporter mod-1 [1] [4].

Analytical Methods for Identification

Identification and characterization of this compound in mixtures relies on chromatographic and spectrometric techniques [6] [3].

Analytical workflow for identifying this compound in complex mixtures

Key Technical Specifications:

- Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS):

- Gas Chromatography-Mass Spectrometry (GC-MS):

ADMET Properties and Safety

Predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties from online databases can guide preliminary safety assessments [5].

| Property | Prediction | Value/Probability |

|---|---|---|

| Human Intestinal Absorption | Well-absorbed | 99.54% |

| Blood-Brain Barrier | Penetrant | 97.50% |

| CYP1A2 Inhibition | Inhibitor | 80.16% |

| Skin Sensitization | Sensitizer | 92.19% |

| AMES Mutagenesis | Non-mutagenic | 88.00% |

Key Implications:

- High Absorption and BBB Penetration: Suggests potential for oral bioavailability and activity on the central nervous system [5].

- Skin Sensitization: Indicates a potential for causing allergic reactions upon dermal exposure, requiring caution in handling [5].

- Drug Metabolism: The predicted inhibition of cytochrome P450 enzymes like CYP1A2 suggests a potential for drug-drug interactions [5].

Future Research Directions

- Mechanism of Action Validation: Experimental confirmation of predicted targets like COX-2 and PPARα is needed [5] [3].

- Therapeutic Efficacy Models: Investigation into its effects in mammalian models of inflammation, infection, or neurobehavioral disorders is necessary [1] [3].

- Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs could help determine the importance of the aldehyde group, double bond geometry, and chain length on bioactivity [3].

- Natural Source Investigation: Further exploration of its presence and role in biological systems, from plants to fungi, could provide insights into its ecological and physiological significance [5] [6].

References

- 1. Effect of 9,12-Octadecadiynoic Acid on Neurobehavioral ... [pmc.ncbi.nlm.nih.gov]

- 2. Octadecanol - an overview [sciencedirect.com]

- 3. Buy this compound (EVT-2753322) | 26537-70-2 [evitachem.com]

- 4. Effect of 9,12-Octadecadiynoic Acid on Neurobehavioral ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Chemical Compound [plantaedb.com]

- 6. Insights into metabolic and pharmacological profiling ... [pmc.ncbi.nlm.nih.gov]

role of 9,12-Octadecadienal in insect pheromone systems

Chemical Profile and Biological Role

(9Z,12Z)-9,12-Octadecadienal, also known as linoleic aldehyde, is a Type I pheromone, characterized by a C18 chain with multiple double bonds and a terminal aldehyde functional group [1].

The table below summarizes its core chemical characteristics:

| Property | Description |

|---|---|

| Systematic Name | (9Z,12Z)-9,12-Octadecadienal |

| Common Abbreviations | Z9,Z12-18:Ald |

| Chemical Formula | C₁₈H₃₂O |

| Molecular Weight | 264.45 g/mol |

| Chemical Class | Long-chain, polyunsaturated aldehyde |

| Functional Group | Aldehyde |

| Double Bonds | Two double bonds at positions 9 and 12 (Z configuration) |

This compound functions as a sex pheromone component released by females to attract males over long distances. Its effectiveness is highly dependent on being part of a specific blend with other compounds [2] [1].

The table below details its role in the pheromone blends of key moth species:

| Species | Pheromone Blend Components & Ratios | Function in Blend |

|---|---|---|

| Fall Webworm ( Hyphantria cunea ) | Z9,Z12-18:Ald (I), Z9,Z12,Z15-18:Ald (II), c9,10-epoxy-3Z,6Z-21:Hd (III), c9,10-epoxy-1,3Z,6Z-21:Ht (IV) [3] [4] [2] | Essential component; optimal male attraction requires a specific ratio with epoxy components (II, III, IV) [2]. |

| Saltmarsh Caterpillar Moth ( Estigmene acrea ) | Z9,Z12-18:Ald, Z9,Z12,Z15-18:Ald, c9,10-epoxy-3Z,6Z-21:Hd [2] | A component of a multi-compound pheromone system. |

Biosynthetic Pathway

The biosynthesis of Z9,Z12-18:Ald proceeds from dietary linoleic acid and involves key steps of reduction and oxidation, rather than a unique desaturase [3] [5].

Biosynthesis proceeds via reduction to alcohol followed by oxidation.

Experimental Analysis and Identification

Identifying and quantifying Z9,Z12-18:Ald in pheromone gland extracts requires a combination of analytical techniques and behavioral assays.

Sample Preparation

- Source: Extract pheromone glands from calling (mating-ready) female moths [4].

- Solvent: Use high-purity solvents like hexane or dichloromethane for extraction [4].

Analytical Techniques

- Gas Chromatography-Mass Spectrometry (GC-MS): The primary tool for identification. The compound is identified by comparing its retention time and mass spectrum with those of a synthetic standard [5] [4].

- Gas Chromatography-Electroantennographic Detection (GC-EAD): This technique is crucial for confirming biological activity. The GC effluent is split, with one part going to the MS detector and the other to a prepared male moth antenna. A neural response (EAD) coinciding with the compound's retention time confirms it is an antennally active component [6].

Key Identification Criteria

- Mass Spectrum: Expected key ions include molecular ion M⁺ at m/z 264, and characteristic fragments from cleavage adjacent to double bonds and aldehyde group [2].

- Co-injection: The definitive confirmation test. A sample is co-injected with a synthetic standard; the disappearance of a peak or formation of a single larger peak confirms identity [4].

Research Applications and Protocols

Field Evaluation Protocol

To confirm the compound's activity in nature, field trapping experiments are conducted.

- Lure Preparation: Load synthetic Z9,Z12-18:Ald, alone and in blends, onto inert substrates like gray rubber septa [4].

- Trap Setup: Use traps such as Unitraps, baited with the lures, and place them in the field according to a randomized block design [4].

- Data Collection: Check traps regularly (e.g., every 1-2 days) and count the number of male moths captured. Data is analyzed to determine which blend is most attractive [4].

Advanced Research Context

- Enzyme Selectivity: Research on H. cunea indicates the final alcohol oxidase in the pheromone gland has low substrate selectivity. It can oxidize various fatty alcohols to aldehydes, meaning the specificity of the pheromone blend is largely determined by the precise composition of alcohol precursors available in the gland [3] [5].

- Pest Control: This pheromone is used in integrated pest management (IPM) for monitoring and mass trapping. Advanced systems now integrate pheromone-baited traps with machine vision for automated pest identification and counting [7].

References

- 1. Insect Pheromones - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. Sex pheromone of the fall webworm moth, Hyphantria... | SpringerLink [link.springer.com]

- 3. Biosynthetic pathways of the sex pheromone components and... [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and field evaluation of the sex pheromone ... [link.springer.com]

- 5. Biosynthetic pathways of the sex pheromone components ... [sciencedirect.com]

- 6. Sex pheromone communication in an insect parasitoid ... [pmc.ncbi.nlm.nih.gov]

- 7. Research on a machine vision-based electro-killing ... [frontiersin.org]

how is 9,12-Octadecadienal produced in moths

Core Biosynthetic Pathway

The table below summarizes the key stages in the production of 9,12-Octadecadienal in the pheromone gland of female moths.

| Stage | Description | Key Findings |

|---|---|---|

| Dietary Origin | Derived from linoleic acid, an essential fatty acid obtained from the larval diet [1] [2]. | Pheromone component ratio varies with host plant diet due to differential intake of linoleic vs. linolenic acid [1] [2]. |

| Key Precursor | (9Z,12Z)-9,12-octadecadien-1-ol (Linolenyl alcohol) [3] [4]. | In vivo experiments show this alcohol is the direct precursor; applied labeled alcohol is efficiently converted to the aldehyde [3]. |

| Final Step: Oxidation | Conversion of the alcohol to the aldehyde is catalyzed by an alcohol oxidase in the pheromone gland [3] [4]. | Enzyme exhibits low substrate selectivity; it can oxidize various C18 and C19 fatty alcohols to corresponding aldehydes [3] [4]. |

Key Experimental Evidence

The biosynthetic pathway was elucidated through targeted experiments, primarily using isotopic labeling and GC-MS analysis.

Experimental Protocol for Precursor Determination

- Isotope Labeling: Topical application of ¹³C-labeled (9Z,12Z,15Z)-9,12,15-octadecatrien-1-ol (linolenyl alcohol) directly onto the pheromone glands of female H. cunea [3].

- Incubation & Extraction: Glands were incubated to allow for biosynthesis, followed by chemical extraction of the pheromone components [3].

- Analysis (GC-MS): Extracts were analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). The detection of the ¹³C-labeled (9Z,12Z,15Z)-9,12,15-octadecatrienal in the gland extract provided direct evidence that the alcohol is a direct precursor for that specific aldehyde [3]. This pathway is analogous for the dienal (9Z,12Z)-9,12-octadecadienal [3].

Experimental Protocol for Enzyme Selectivity

- Substrate Application: Multiple, structure-related fatty alcohols (including C18 and C19 chains) were applied to the pheromone gland [3] [4].

- Product Detection: Subsequent analysis via GC-MS showed the production of the corresponding aldehydes for each applied alcohol [3].

- Conclusion: The results demonstrated the broad substrate specificity of the involved alcohol oxidase, indicating that the specific pheromone blend is determined more by the availability of precursor alcohols than by the selectivity of this final oxidation enzyme [3] [4].

Pathway Visualization

The diagram below summarizes the complete biosynthetic journey of this compound and related components in Hyphantria cunea.

> The biosynthetic pathway of this compound and other pheromone components in Hyphantria cunea, showing the convergence of dietary precursors and gland-specific oxidation steps.

Research Context and Significance

- Pheromone Blend: In H. cunea, (9Z,12Z)-9,12-octadecadienal (Component I) is one of four identified pheromone components. The specific blend ratio is critical for male attraction [5] [1] [2].

- Dietary Influence: Recent research confirms that the ratio of Component I to other pheromone aldehydes is directly influenced by the intake of linoleic acid from the host plant during the larval stage. A diet richer in linoleic acid leads to a higher proportion of the dienal [1] [2].

- Contrast with Epoxy Components: The aldehydes and the epoxy components in H. cunea are biosynthesized via distinct pathways. The epoxides are produced from C21 polyunsaturated hydrocarbons, which are themselves biosynthesized from dietary fatty acids in oenocytes, a specialized type of insect cell [3].

References

- 1. Diet-dependent changes in body weight and sex pheromone ratio of ... [colab.ws]

- 2. Erebidae [link.springer.com]

- 3. Biosynthetic pathways of the sex pheromone components ... [sciencedirect.com]

- 4. Biosynthetic pathways of the sex pheromone components ... [pubmed.ncbi.nlm.nih.gov]

- 5. Sex pheromone of the fall webworm moth,Hyphantria cunea [link.springer.com]

Aldehydes in Biological Systems: Sources and Health Impacts

The table below summarizes three critically important aldehydes based on the recent scientific literature.

| Aldehyde | Primary Sources | Key Health Effects & Biological Relevance | Reported Concentrations / Exposure Levels |

|---|

| Formaldehyde | Building materials (engineered wood with urea-formaldehyde resins), combustion [1]. | IARC Group 1 carcinogen; associated with leukemia risk; causes headaches, dizziness [1]. | - Newly renovated homes in China: Median of 153 μg/m³ [1].

- European homes: Mean of 18.04 μg/m³ [1].

- Cancer Risk (China): 8.2×10⁻⁴ (lifetime risk, far exceeding the 1×10⁻⁶ EPA threshold) [1]. | | Acrolein | Formed from cooking oils and fats at high temperatures [2]; also from tobacco smoke and combustion [3]. | Severe respiratory irritant; suspected immunosuppressant; impairs lung's antibacterial defenses; associated with all-cause, respiratory, and cancer mortality in epidemiological studies [3]. | - Cooking Emissions: 0.059–0.296 mg/m³ for acetaldehyde, 0.059–0.307 mg/m³ for hexanal [2].

- Animal LC50 (Rat, 4-hour): 8.3 ppm [3]. | | Acetaldehyde | Cooking emissions (frying oils, herbs, spices), fermentation by-product, bio-based production from bioethanol [4] [2] [5]. | Used in flavors, fragrances, pharmaceuticals, and resins; dominant VOC emitted from frying oils [4] [2]. | - Market Growth (Bio-acetaldehyde): Projected CAGR of 1.5%–3.2%, reaching USD 50–100 million by 2030 [4]. |

Advanced Analytical Methodologies

Recent studies highlight sophisticated protocols for measuring volatile organic compounds (VOCs) like aldehydes in complex environments.

- Real-Time Mass Spectrometry (SIFT-MS): This technique allows for real-time, quantitative measurement of specific VOCs directly from air samples without the need for pre-concentration. It was used to characterize dynamic emission profiles during cooking, showing spikes of aldehydes during the oil-heating phase [2].

- Complementary Offline Analysis (GC-MS): Gas Chromatography-Mass Spectrometry (GC-MS) provides comprehensive, untargeted analysis. This offline method identified over 100 different VOCs emitted from frying herbs and spices, enabling the creation of distinct chemical fingerprints for each material [2].

- Controlled Environmental Chambers: These studies are conducted in semi-realistic kitchens or chambers with well-characterized air change rates (ACR). This allows for precise calculation of emission rates (e.g., mg of VOC per minute), which are crucial for developing emission inventories and modeling indoor air quality and human exposure [2].

Biological Pathways and Workflow

While the search results provide limited detail on intracellular signaling pathways, the following diagrams outline the general workflow for aldehyde research and their primary biological impacts.

Research framework for environmental aldehydes from source to health impact

Experimental workflow for VOC analysis in controlled studies

Research Implications and Future Directions

The data underscores several critical areas for future research and development:

- Bio-Based Alternatives: The emergence of bio-acetaldehyde derived from renewable bioethanol represents a shift toward sustainable chemical production, driven by corporate sustainability goals and environmental regulations [4].

- Focused Toxicological Studies: The strong epidemiological links between aldehydes like acrolein and mortality risk highlight the need for deeper mechanistic studies to understand the specific biochemical pathways involved in their toxicity [3].

- Standardized Emission Profiling: The detailed "fingerprinting" of emissions from common activities like cooking provides a foundational dataset for more accurate risk assessment and source apportionment in indoor air studies [2].

References

- 1. Health risk assessment of indoor formaldehyde exposure ... [sciencedirect.com]

- 2. Fingerprinting the emissions of volatile organic compounds ... [pubs.rsc.org]

- 3. HEALTH EFFECTS - Toxicological Profile for Acrolein - NCBI [ncbi.nlm.nih.gov]

- 4. Bio Acetaldehyde Market Insights 2025, Analysis and ... [hdinresearch.com]

- 5. Acetaldehyde Production Plant Report 2025: In-Depth Project [openpr.com]

Application Note: HS-SPME GC-MS Analysis of 9,12-Octadecadienal

1.0 Introduction 9,12-Octadecadienal, a common aldehyde resulting from the oxidation of linoleic acid, is a significant volatile organic compound (VOC) in various fields. Its analysis is crucial for assessing lipid oxidation, flavor quality in food products, and the aroma profiles of biological samples [1]. Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) is an ideal technique for this analysis, being solvent-free, sensitive, and capable of handling complex matrices [2]. This note details a standardized protocol for extracting, identifying, and quantifying this compound.

2.0 Experimental Design & Workflow The following diagram outlines the complete analytical procedure, from sample preparation to data analysis.

3.0 Detailed Methodology

3.1 Sample Preparation Proper sample preparation is critical for achieving a representative headspace.

- Homogenization: For solid matrices (e.g., dry-cured ham, muscle tissue, tea), flash-freeze the sample with liquid nitrogen and grind it to a fine powder to increase the surface area [2] [1].

- Weighing: Transfer a precise amount (typically 0.2g to 1.0g) into a 10 mL headspace glass vial [3] [2].

- Internal Standards & Additives: Add a suite of internal standards (ISTDs) to correct for variations in extraction efficiency and instrument response. A mixture of 12 ISTDs, including compounds like toluene-d8 and γ-dodecalactone, has been successfully used for VOC quantification in complex matrices [2]. The addition of a saturated salt solution (e.g., NaCl) can improve the extraction efficiency of volatile compounds by reducing their solubility in the aqueous phase of the sample [2] [4].

3.2 HS-SPME Optimization The SPME step must be optimized to maximize the extraction of this compound.

- Fiber Selection: A DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber is highly recommended. This triple-phase fiber has a strong affinity for a broad range of VOCs, including aldehydes, and has been effectively used for terpenes, meat volatiles, and serum analysis [3] [2] [4].

- Conditioning: Condition the fiber before first use and between analyses as per manufacturer instructions (typically 30 min at 270°C) to prevent carryover [2] [4].

- Extraction Parameters: The table below summarizes optimized parameters from recent studies and suggested starting points for this compound.

Table 1: HS-SPME Method Optimization Parameters

| Parameter | Reported Optima (for various matrices) | Rationale & Suggested Starting Point for this compound |

|---|---|---|

| Equilibration Time/Temp | 30 min at 40°C [3], 60 min at 70°C [2] | Higher temperature increases headspace concentration but risks artifact formation. Start at 60°C for 30-60 min. |

| Extraction Time | 20 min [3], 60 min [2] | Time for fiber to adsorb analytes from headspace. A longer time (e.g., 45-60 min) may be needed for semi-volatiles. |

| Extraction Temperature | 40°C [3], 70°C [2] | Consistent with equilibration temperature. Start at 60°C. |

| Desorption Time | 4 min at 250°C [2], 5 min at 270°C [4] | Must be sufficient to fully transfer analytes to the GC. Use 5 min at 250°C. |

3.3 GC-MS Analysis Separation and detection parameters are key for accurate identification.

- GC Column: Use a non-polar or low-polarity capillary column, such as an HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent [4].

- Temperature Program: A common and effective program is:

- Initial: 50°C, hold for 2 min.

- Ramp 1: 8°C/min to 100°C.

- Ramp 2: 15°C/min to 280°C, hold for 4 min [4].

- Carrier Gas: Helium (>99.999% purity), constant flow rate of 1.0 mL/min [4].

- MS Detection: Operate in full scan mode (e.g., m/z 50-650) for non-targeted analysis and to acquire a full spectral library match [4].

3.4 Identification and Quantification

- Compound Identification: Confidently identify this compound using a multi-step approach:

- Spectral Match: Compare the mass spectrum of the analyte against reference spectra in the NIST or Wiley mass spectral libraries [3] [1].

- Retention Index (RI): Calculate the experimental RI of the analyte by analyzing a series of n-alkanes (e.g., C7-C40) under the same GC conditions. Compare this value with the published RI for this compound from a reliable source [3] [5].

- Quantification: For accurate quantification, use the internal standard method with a calibration curve. The use of multiple internal standards, each matched to a target compound based on chemical properties, is considered best practice to correct for fiber competition and matrix effects [2].

4.0 Method Validation For research requiring rigorous quantification, the method should be validated by determining the following parameters [2]:

- Linearity: The correlation coefficient (R²) of the calibration curve.

- Limit of Detection (LOD) & Quantification (LOQ): The lowest concentration that can be reliably detected and quantified.

- Precision: Repeatability (intra-day) and reproducibility (inter-day) expressed as relative standard deviation (RSD %).

- Recovery: The efficiency of the extraction process from the specific sample matrix.

Key Considerations for Researchers

- Matrix Complexity: The sample matrix (food, biological, plant) will significantly influence extraction efficiency. The protocol must be adapted and validated for each new matrix type [2] [1].

- Fiber Care: SPME fibers are fragile. Proper conditioning and handling are essential for longevity and reproducible results. Regularly check fiber performance with standards [4].

- Oxidation Prevention: As this compound is itself an oxidation product, take care during sample preparation (e.g., use inert atmospheres, antioxidants) to prevent further artificial oxidation that would skew results.

References

- 1. Integrated HS - SPME - GC / MS and RNA sequencing analysis reveals... [bmcgenomics.biomedcentral.com]

- 2. Optimization and validation of an HS-SPME/GC-MS ... [frontiersin.org]

- 3. - HS - SPME / GC Analysis of Terpenes in Hops & Cannabis MS [sigmaaldrich.com]

- 4. Standardized SPME-GC-MS Protocol for the Detection of ... [protocols.io]

- 5. The Characteristic Aroma Compounds of GABA Sun-Dried ... [mdpi.com]

extraction methods for 9,12-Octadecadienal from biological samples

Application Note: Extraction and Analysis of 9,12-Octadecadienal

This protocol provides a methodology for the extraction, identification, and quantification of this compound and related octadecadienoic acid derivatives from plant and biological tissues.

Principles and Objectives

- Objective: To isolate and characterize this compound from complex biological samples using solvent extraction and chromatographic techniques.

- Background: this compound is a fatty acid derivative. Research on similar compounds, such as 9-oxo-10(E),12(E)-octadecadienoic acid from tomato, has shown activation of PPARα, a receptor important for lipid metabolism [1]. Other related compounds demonstrate cytotoxic activity against cancer cell lines [2].

Experimental Protocols

Protocol 1: Plant Material Preparation (Avocado Leaves) This protocol is adapted from methods used to extract bioactive compounds from Persea americana (avocado) leaves [3].

- Collection & Drying: Collect fresh plant leaves. Rinse with distilled water to remove surface contaminants. Shade-dry in a well-ventilated area at ambient temperature for 14 days.

- Pulverization: Grind the dried leaves into a fine, homogeneous powder using a high-speed electric blender. Sieve the powder to ensure uniform particle size for efficient extraction.

Protocol 2: Cold Maceration Extraction This is a common and effective method for extracting semi-volatile compounds from plant matrices [3].

- Solvent Selection: Based on the compound's properties, use ethyl acetate (semi-polar) for extraction. Studies show ethyl acetate extracts can contain 9,12-Octadecadienoic acid and exhibit higher compound diversity [3] [4].

- Procedure:

- Weigh 600 g of dried plant powder.

- Soak in 3000 mL of ethyl acetate (1:5 weight/volume ratio) in a sealed glass container.

- Macerate at room temperature (25 ± 2 °C) for 72 hours with occasional shaking or stirring every 6-12 hours.

- Filter the mixture through double-layered muslin cloth, followed by Whatman No. 1 filter paper.

- Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator. Set the water bath temperature to 35°C to prevent thermal degradation of compounds. Perform final drying in a vacuum oven at 40°C [3].

- Expected Yield: The extraction yield is typically around 5.4% of the original plant material weight [3].

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis GC-MS is the standard technique for identifying volatile and semi-volatile compounds like this compound [3] [5] [4].

- Instrument Setup: The table below summarizes critical GC-MS parameters for fatty acid derivative analysis:

| Parameter | Specification | Purpose/Rationale |

|---|---|---|

| GC Model | Agilent 7890 GC System | Industry-standard system |

| MS Detector | Agilent 5975 MSD | Provides mass spectral data for identification |

| Column | HP-5 MS (30 m x 0.32 mm, 0.25 µm) | Non-polar column ideal for separating lipid compounds |

| Carrier Gas | Helium (99.99% purity) | Inert carrier gas at 1 mL/min flow rate |

| Oven Program | 80°C to 240°C | Ramp at 10°C/min to separate compounds of varying volatility |

| Injection Volume | 1 µL | Standard volume for split-less injection |

| Injection Temp | 250°C | Ensures complete vaporization of the sample |

- Compound Identification:

- Inject the concentrated extract.

- Identify compounds by comparing their mass spectra and retention times against reference standards in the NIST 14 mass spectral library.

- A match quality of ≥ 80% is typically considered a confident identification [3].

Workflow and Data Analysis

The following diagram illustrates the complete experimental workflow from sample preparation to data analysis:

Key Considerations for Researchers

- Solvent Polarity: The choice of solvent critically determines the spectrum of extracted compounds. Ethanol, being more polar, may favor different compound profiles compared to ethyl acetate [3].

- Analytical Validation: For quantitative analysis, method validation using a pure this compound standard is essential to determine linearity, recovery, and detection limits.

- Compound Stability: These compounds can be sensitive to heat, light, and oxidation. Store extracts in sealed amber vials at 4°C or lower, and consider working under an inert atmosphere if possible.

References

- 1. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from ... [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and Structure Elucidation of 9-Hydroxy-10E,12Z ... [academia.edu]

- 3. Phytochemical characterization of ethanolic and ethyl ... [pmc.ncbi.nlm.nih.gov]

- 4. Mycochemistry, antioxidant, anticancer activity, and ... [nature.com]

- 5. Chemical composition, in vitro antioxidant, anticholinesterase ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Detection and Analysis of 9,12-Octadecadienal in Food Volatiles

Introduction and Chemical Background

9,12-Octadecadienal represents a significant volatile organic compound (VOC) found in various food matrices, particularly in lipid-rich food systems where oxidative degradation of polyunsaturated fatty acids occurs. This aldehyde compound is chemically classified as an unsaturated C18 aldehyde with two double bonds at positions 9 and 12, making it a linoleic acid derivative that forms through peroxidation processes. The detection and quantification of this compound in food volatiles provides valuable insights into food quality parameters, including oxidative stability, flavor profiles, and potential authentication markers. From a pharmacological perspective, related octadecadienoic acid derivatives have demonstrated significant bioactivities including hypocholesterolemic effects and potential anticancer properties [1] [2].

The analysis of this compound presents particular challenges due to its chemical reactivity, low concentration in complex food matrices, and the presence of numerous similar volatile compounds that can interfere with detection. This document provides comprehensive application notes and standardized protocols for the reliable detection, identification, and quantification of this compound in various food systems using gas chromatography-mass spectrometry (GC-MS) approaches. These methods have been optimized specifically for food volatile analysis and are suitable for applications ranging from quality control in food production to research investigations into flavor chemistry and food authentication [3] [4].

Analytical Method Comparison and Selection

Extraction Techniques for Volatile Compounds

The analysis of this compound in food volatiles requires careful selection of extraction techniques to ensure efficient isolation from complex food matrices while maintaining compound integrity. Based on current research, multiple extraction approaches have been validated for volatile compound analysis, each with distinct advantages and limitations. Headspace Solid-Phase Microextraction (HS-SPME) has emerged as a preferred technique for volatile aldehyde analysis due to its sensitivity, minimal sample preparation requirements, and compatibility with aqueous and solid food matrices. The optimization of HS-SPME parameters is critical for method performance, with research indicating that a 50/30 μm DVB/CAR/PDMS fiber composition provides excellent recovery for aldehydes when combined with 30-minute extraction at 60°C [3].

Alternative extraction methods include cold maceration with organic solvents followed by concentration, which has been successfully applied for the extraction of similar compounds from plant materials [1]. Additionally, direct headspace analysis using innovative interfaces such as Venturi pump-based systems coupled to APCI mass spectrometry has shown promise for rapid screening of volatiles without derivatization requirements [4]. The selection of an appropriate extraction method should consider factors including the specific food matrix, required sensitivity, equipment availability, and throughput requirements. For most food applications targeting this compound, HS-SPME provides the optimal balance of sensitivity, reproducibility, and practicality.

Instrumental Analysis Methods

Table 1: Comparison of Analytical Techniques for this compound Detection

| Analytical Technique | Detection Limit | Analysis Time | Sample Preparation | Best Applications |

|---|---|---|---|---|

| HS-SPME-GC-MS | ~0.1-1.0 μg/kg | 30-40 min | Minimal | Routine analysis, quality control |

| Solvent Extraction-GC-MS | ~1.0-5.0 μg/kg | 60-90 min | Extensive | Targeted compound isolation |

| Direct HS-APCI-MS | ~5.0-10.0 μg/kg | 1-2 min | None | Rapid screening, high throughput |

| LC-MS/MS | ~0.5-2.0 μg/kg | 20-30 min | Moderate | Non-volatile derivatives |

Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard technique for the separation and identification of this compound in food volatiles. The optimization of GC parameters is essential for achieving sufficient resolution of this compound from other lipid-derived volatiles. Based on current methodologies, the use of mid-polarity stationary phases such as HP-5MS columns (30 m × 0.32 mm ID × 0.25 μm film thickness) provides excellent separation efficiency for aldehyde compounds [1] [3]. The mass spectrometry detection should be operated in electron impact (EI) mode at 70 eV, with scanning across an appropriate mass range (typically m/z 40-300) to capture characteristic fragments for reliable identification.

For applications requiring ultra-rapid analysis or process monitoring, direct mass spectrometry approaches such as Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) or Proton Transfer Reaction Mass Spectrometry (PTR-MS) offer compelling alternatives, though with potentially reduced specificity compared to GC-MS. These techniques enable real-time monitoring of volatile compounds without chromatographic separation, making them suitable for high-throughput screening applications [4]. However, for definitive identification and quantification of this compound in complex food matrices, GC-MS approaches with proper sample preparation remain recommended.

Standardized HS-SPME-GC-MS Protocol

Sample Preparation and Extraction

The following protocol has been optimized specifically for the detection of this compound in various food matrices, incorporating best practices from published methodologies [3] [4]:

Sample Homogenization: Begin with representative sampling of the food matrix. For solid foods, homogenize using a commercial blender or food processor to achieve uniform particle size (approximately 2-3 mm). For oil-rich samples, gentle warming to 30-40°C may be necessary to ensure homogeneity while minimizing volatile loss.

Sample Portioning: Precisely weigh 2.0 g ± 0.1 g of homogenized sample into a 20 mL headspace vial. For quantitative analysis, include internal standard (such as 2-undecanone at 1 μg/g for meat products or nonane-d18 for plant materials) at this stage [3].

Equilibration: Seal vials immediately with PTFE/silicone septa and magnetic caps. Allow samples to equilibrate for 10 minutes at 40°C with occasional gentle agitation. For dry matrices, addition of 1 mL of saturated NaCl solution may improve volatile recovery.

HS-SPME Extraction: Condition SPME fiber (50/30 μm DVB/CAR/PDMS) according to manufacturer specifications. Insert fiber through vial septum and expose to sample headspace for 30 minutes at 60°C with continuous agitation (250 rpm). These parameters have been demonstrated to provide optimal recovery of aldehyde compounds including this compound [3].

Desorption: Following extraction, immediately transfer fiber to GC injector port for thermal desorption at 250°C for 3 minutes in splitless mode to transfer extracted compounds to the analytical column.

GC-MS Instrumental Parameters

Table 2: Optimized GC-MS Parameters for this compound Separation and Detection

| Parameter | Specification | Notes |

|---|---|---|

| GC System | Agilent 7890B or equivalent | - |

| MS Detector | Agilent 5977B MSD or equivalent | Electron Impact (70 eV) |

| Column | HP-5MS (30 m × 0.32 mm × 0.25 μm) | Mid-polarity standard |

| Injector Temperature | 250°C | Splitless mode |

| Carrier Gas | Helium (99.999% purity) | Constant flow, 1.0 mL/min |

| Oven Program | 80°C (1 min), 10°C/min to 240°C (6 min) | Optimal separation |

| Transfer Line Temperature | 280°C | - |

| Mass Range | m/z 40-300 | Full scan mode |

| Solvent Delay | 2.5 minutes | - |

The gas chromatography separation represents a critical factor in the successful analysis of this compound. The temperature program should begin at 80°C with a 1-minute hold to focus early eluting compounds, followed by a ramp of 10°C per minute to a final temperature of 240°C with a 6-minute hold to ensure elution of higher molecular weight compounds [1] [3]. This optimized temperature profile provides baseline separation of this compound from potentially interfering compounds while maintaining reasonable analysis time. The mass spectrometer should be operated in full scan mode to enable both targeted quantification and non-targeted screening, with the ion source temperature maintained at 230°C and the quadrupole at 150°C.

Experimental Workflow Visualization

Figure 1: Experimental workflow for this compound analysis in food volatiles using HS-SPME-GC-MS

Data Interpretation and Compound Identification

Mass Spectral Characteristics and Identification Criteria

The reliable identification of this compound requires evaluation of multiple analytical parameters to minimize false positives in complex food matrices. The primary identification criteria should include:

Retention Time: Comparison with authentic standards analyzed under identical conditions provides the most reliable retention time matching. When standards are unavailable, retention index systems (e.g., alkane series) should be employed, with expected retention index values approximately 2150-2200 on standard HP-5MS columns [1].

Mass Spectral Match: Electron impact mass spectra of this compound typically displays characteristic fragment ions including m/z 81 (base peak for diunsaturated aldehydes), m/z 95, and the molecular ion at m/z 264 (often low abundance). The spectral match with reference libraries (NIST) should exceed 80% similarity for confident identification [1] [5].

Confirmatory Ions: Secondary ions at m/z 67, 79, 109, 123, 150 provide additional confirmation. The relative abundance ratios of key fragment ions (e.g., m/z 81:95 ≈ 3:1) should be consistent between samples and reference spectra.

For quantitative analysis, calibration curves should be prepared using authentic standards across the expected concentration range (typically 0.1-100 μg/g). When standards are unavailable, semi-quantitation can be performed using structurally similar compounds as surrogates, though with acknowledged limitations in accuracy. The use of internal standards (such as deuterated analogs or homologous aldehydes) significantly improves quantification precision by accounting for extraction efficiency variations and matrix effects [3] [4].

Troubleshooting and Interference Management

The analysis of this compound may encounter several analytical challenges that require specific troubleshooting approaches:

Peak Tailing: Excessive peak tailing often indicates active sites in the GC system. Regular maintenance of injector liners, column trimming, and use of deactivated liners is recommended. High matrix samples may require more frequent maintenance.

Poor Sensitivity: Reduced sensitivity for this compound can result from fiber degradation, injector issues, or compound degradation. Regular fiber performance testing and use of fresh working standards are essential.

Coelution Issues: Coelution with similar molecular weight aldehydes may require optimization of temperature program or consideration of alternative stationary phases (e.g., wax columns for oxygenated compounds).

Matrix Effects: Complex food matrices can suppress or enhance compound recovery. The use of standard addition methods or matrix-matched calibration curves is recommended for accurate quantification [3] [4].

Quality Assurance and Method Validation

Validation Parameters and Acceptance Criteria

To ensure reliable performance of the method for detecting this compound in food volatiles, comprehensive validation following ICH Q2 guidelines is recommended [6]. The key validation parameters and suggested acceptance criteria include:

Specificity: The method should demonstrate baseline separation of this compound from potentially interfering compounds present in food matrices. Resolution factor should be ≥1.5 from nearest eluting peak.

Linearity: A minimum of five concentration levels should be analyzed across the expected working range. The correlation coefficient (r) should be ≥0.995, and the residuals should be randomly distributed.

Accuracy: Determined through recovery studies using spiked samples at three concentration levels. Acceptable recovery ranges are 80-110% for the majority of analyses.

Precision: Both repeatability (intra-day) and intermediate precision (inter-day, different analysts) should be evaluated. Relative standard deviations should not exceed 15% for the majority of determinations.

Limit of Detection (LOD) & Quantification (LOQ): LOD should be established at a signal-to-noise ratio of 3:1, while LOQ should be established at 10:1 with acceptable accuracy and precision at this level.

Reference Materials and Quality Control

The implementation of appropriate quality control measures is essential for maintaining method reliability over time. Each analytical batch should include:

System Suitability Test: A check standard containing this compound or appropriate surrogate at mid-calibration level should be analyzed to verify instrument performance before sample analysis. Retention time and peak area reproducibility should be within ±2% of historical data.

Procedural Blanks: Solvent and matrix blanks should be analyzed with each batch to monitor contamination.

Quality Control Samples: Certified reference materials or in-house quality control samples should be analyzed with each batch to verify method performance. When unavailable, spiked samples at known concentrations can serve as substitutes.

Continuing Calibration Verification: Mid-level calibration standards should be analyzed after every 10-15 samples to monitor instrumental drift [6].

Applications in Food Analysis and Research

Food Authentication and Adulteration Detection

The detection of this compound and related volatile compounds has significant applications in food authentication and detection of adulteration. Research has demonstrated that specific volatile compound profiles can serve as chemical fingerprints to distinguish between different food types and qualities. In meat speciation studies, this compound and related aldehydes have shown potential as discriminating biomarkers to differentiate between beef, pork, and chicken based on their distinct volatile profiles [3]. Similarly, in plant-derived products, the presence and relative abundance of specific unsaturated aldehydes can indicate botanical origin and processing history.

The application of multivariate statistical analysis, particularly Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA), to volatile profiling data including this compound enables objective classification of food products and detection of adulteration. These approaches have been successfully implemented for authentication of high-value food products including cheeses, meats, and specialty oils [3] [4]. The combination of volatile compound profiling with chemometrics provides a powerful tool for food authentication that can complement existing methodologies.

Quality Control and Oxidative Stability Monitoring

The measurement of this compound serves as a valuable indicator of lipid oxidation in food products, providing critical information about product quality, shelf-life, and potential off-flavor development. As a secondary oxidation product of linoleic acid, the concentration of this compound typically increases during storage of lipid-containing foods, correlating with the development of oxidative rancidity. Monitoring this compound throughout product shelf-life provides objective measures of oxidative stability that complement traditional peroxide value and thiobarbituric acid tests.

The applications of this compound monitoring extend to optimization of processing parameters, evaluation of antioxidant efficacy, and determination of appropriate packaging systems. For product development, tracking the formation of this aldehyde during accelerated shelf-life testing enables rapid formulation optimization. In quality control settings, establishing threshold levels for this compound can provide early warning of ingredient quality issues or improper storage conditions [3] [4]. The implementation of robust monitoring protocols for this compound represents a valuable tool for maintaining product quality and reducing waste through improved shelf-life prediction.

References

- 1. Phytochemical characterization of ethanolic and ethyl ... [pmc.ncbi.nlm.nih.gov]

- 2. 9-oxo-ODAs suppresses the proliferation of human cervical ... [nature.com]

- 3. Optimization of volatile compound extraction on cooked ... [sciencedirect.com]

- 4. Direct analysis of volatile organic compounds in foods by ... [pmc.ncbi.nlm.nih.gov]

- 5. Mycochemistry, antioxidant, anticancer activity, and ... [nature.com]

- 6. Analytical Method Validation for Biopharmaceuticals [biopharminternational.com]

Application Note: Quantification of 9,12-Octadecadienal via PFBHA Derivatization and GC-MS Analysis

1. Introduction 9,12-Octadecadienal is an unsaturated long-chain aldehyde that can be generated through lipid peroxidation in biological systems. Its accurate quantification is crucial for research in oxidative stress, signaling pathways, and disease pathogenesis. This protocol details a sensitive and reliable method for quantifying this compound in biological samples using derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) followed by analysis via Gas Chromatography-Mass Spectrometry (GC-MS). The PFBHA derivatization enhances the analyte's volatility and detection sensitivity, particularly in Negative Ion Chemical Ionization (NICI) mode [1] [2].

2. Principle of the Method The method is based on the reaction of the aldehyde group of this compound with PFBHA to form a pentafluorobenzyl oxime (PFB-oxime) derivative. This derivative is highly stable and exhibits excellent ionization properties under GC-MS conditions [1]. For even greater sensitivity, the oxime can be further derivatized to a trimethylsilyl (TMS) ether if a hydroxyl group is present in the molecule [1]. A critical sample preparation step involves the separation of this compound from plasmalogens (vinyl ether lipids) using a silica solid-phase extraction column, as the acidic derivatization conditions can cause plasmalogen breakdown, artificially inflating the aldehyde signal [2].

The experimental workflow from sample preparation to data analysis is outlined below.

3. Experimental Protocol

3.1. Materials and Reagents

- Analytical Standard: this compound (e.g., from Cayman Chemical).

- Internal Standard: A stable isotope-labeled aldehyde, such as [d₄]-hexadecanal, is ideal [2]. Alternatively, benzaldehyde-ring-D5 has been used [1].

- Derivatization Reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA • HCl).

- Solvents: HPLC or GC-MS grade methanol, chloroform, water, petroleum ether.

- Solid-Phase Extraction: Silica (Si) columns (e.g., 1 mL capacity from Sigma).

- GC-MS Column: A non-polar or mid-polar capillary GC column, such as Supelco SLB-5ms (30 m × 0.25 mm I.D. × 0.25 μm df) [3].

3.2. Step-by-Step Procedure

Sample Preparation and Extraction:

- Add a known amount of internal standard (e.g., 20 pmol [d₄]-hexadecanal) to your biological sample (plasma, tissue homogenate) [2].

- Perform a lipid extraction using a modified Bligh and Dyer method [2]. Briefly, mix the sample with a 1:1 mixture of methanol/saline, then extract with chloroform. Combine the organic layers and dry under a gentle stream of nitrogen or argon.

Silica Column Purification (Critical Step):

- Pre-equilibrate a 1 mL silica column with 10 mL of chloroform [2].

- Resuspend the dried organic extract in 500 μL of chloroform and load it onto the column.

- Elute the neutral lipid fraction containing this compound with 5 mL of chloroform. Plasmalogens and other polar lipids will be retained on the column.

- Collect the chloroform eluate in a clean tube and dry it under a stream of inert gas.

PFBHA Derivatization:

- To the dried sample, add a solution of PFBHA in water or a suitable buffer.

- Incubate the mixture to allow for complete oxime formation. The reaction time and temperature should be optimized; literature methods often use room temperature or slightly elevated temperatures [1] [4].

- After reaction, extract the PFB-oxime derivative into an organic solvent like petroleum ether or hexane [2].

GC-MS Analysis:

- Gas Chromatography: Inject 1-2 μL of the derivatized sample. Use a temperature ramp program suitable for long-chain compounds. A general starting point is: hold at 60°C for 1 min, ramp at 20°C/min to 300°C, and hold for 10 min.

- Mass Spectrometry: Operate the MS in Negative Ion Chemical Ionization (NICI) mode with methane or ammonia as the reagent gas [1] [2]. For the PFB-oxime of this compound, monitor the characteristic [M-HF]⁻ ion or other dominant fragment ions using Selected Ion Monitoring (SIM) for maximum sensitivity.

4. Data Quantification and Analytical Performance Quantification is achieved by comparing the peak area ratio of the target analyte to the internal standard against a linear calibration curve.

Table 1: Summary of Key Analytical Parameters for Aldehyde Quantification via PFBHA-GC-MS

| Parameter | Description / Value | Reference |

|---|---|---|

| Derivatization Product | Pentafluorobenzyl oxime (PFB-oxime) | [1] [2] |

| Detection Mode | GC with Negative Ion Chemical Ionization (NICI) MS | [1] [2] |

| Internal Standard | [d₄]-hexadecanal or benzaldehyde-ring-D5 | [1] [2] |

| Calibration Linearity | Linear (r > 0.99) for a wide range of aldehydes | [1] |

| Recovery from Samples | >85% for most aldehydes; can be lower (60-80%) for some unsaturated aldehydes in plasma/tissue | [1] |

Table 2: Example Ions for SIM Monitoring in NICI-MS

| Compound | PFB-Oxime Derivative | Characteristic Ion(s) for SIM |

|---|---|---|

| This compound | C₂₅H₃₅F₅NO (approximate) | m/z of [M-HF]⁻ ion (To be determined empirically) |

| Hexadecanal | C₂₃H₃₄F₅NO | m/z 415 [2] |

| Octadecanal | C₂₅H₃₈F₅NO | m/z 443 [2] |

| [d₄]-Hexadecanal | C₂₃H₃₀D₄F₅NO | m/z 419 [2] |

5. Troubleshooting and Best Practices

- High Background or Artifact Peaks: Ensure complete separation from plasmalogens using the silica column. The breakdown of plasmalogens during derivatization is a major source of interference [2].

- Low Recovery: Unsaturated aldehydes like this compound may bind to protein and lipid components in the sample. The use of an appropriate internal standard corrects for these losses [1].

- Poor Chromatography: Confirm that the derivatization reaction has gone to completion. Using a fresh PFBHA solution is recommended.

- Low Sensitivity: Optimize the SIM parameters on your GC-MS system by first running a full scan of the standard to identify the most abundant fragment ions.

References

- 1. Determination of aldehydes and other lipid peroxidation ... [pubmed.ncbi.nlm.nih.gov]

- 2. QUANTIFICATION OF PENTAFLUOROBENZYL OXIME ... [pmc.ncbi.nlm.nih.gov]

- 3. Fast and Reliable Environmental Analysis of Aldehyde and ... [sigmaaldrich.com]

- 4. A new agent for derivatizing carbonyl species used to ... [pmc.ncbi.nlm.nih.gov]

Introduction to 9,12-Octadecadienal and Its Production Strategy

9,12-Octadecadienal is a derivative of linoleic acid (LA), an omega-6 polyunsaturated fatty acid (PUFA). Producing such compounds in Saccharomyces cerevisiae is challenging because this yeast does not naturally produce or accumulate PUFAs [1]. A feasible production strategy involves a two-step process:

- Engineer the host to produce the precursor, linoleic acid.

- Introduce heterologous enzymes to convert linoleic acid into the target this compound.

The table below summarizes the core genetic components required for this engineered pathway.

| Component Type | Specific Element / Enzyme | Source Organism(s) | Function in Pathway |

|---|---|---|---|

| Desaturases | Δ12-desaturase | Plants, fungi, cyanobacteria | Converts oleic acid to linoleic acid (LA) [1]. |

| Δ9-desaturase (OLE1) | S. cerevisiae (native) | Produces oleic acid (must be upregulated). | |

| Linoleic Acid Conversion Enzyme | Specific oxidase or dehydrogenase | To be identified | Converts linoleic acid to this compound. |

| Pathway Engineering | Mitochondria-targeting sequences (MTS) | Various | Compartmentalizes pathway into mitochondria for efficiency [2]. |

| Chaperonins (GroEL/GroES) | E. coli | Enhances functional expression of heterologous enzymes [2]. |

Detailed Experimental Protocol

This protocol assumes a working knowledge of yeast molecular genetics. All cloning steps can be performed using the robust Golden Gate Assembly method [3].

Phase 1: Strain Engineering

Objective: Construct a S. cerevisiae strain capable of producing this compound.

Step 1: Plasmid Assembly for Linoleic Acid Production

- Assembly: Use Golden Gate assembly to create an expression cassette for a heterologous Δ12-desaturase gene. The cassette should include:

- Strong Constitutive Promoter: e.g., GPD (glyceraldehyde-3-phosphate dehydrogenase) promoter [2].

- Δ12-desaturase Gene: Codon-optimized for S. cerevisiae, sourced from plants (e.g., safflower) or fungi.

- Mitochondria-Targeting Sequence (MTS): Attach an MTS (e.g., derived from MMF1, HSP60, or COX4) to the N-terminus of the desaturase to localize the pathway to mitochondria, enhancing efficiency and substrate channeling [2].

- Selection Marker: An auxotrophic marker (e.g., URA3) or an antibiotic resistance gene.

- Transformation & Validation: Transform the assembled plasmid into competent E. coli, plate on selective media, and screen for correct clones by colony PCR and plasmid sequencing [3].

Step 2: Introducing the Linoleic Acid Conversion Enzyme

- Gene Identification: The specific oxidase or dehydrogenase required to convert LA to this compound needs bioprospecting. Candidate enzymes include fatty acid oxidases or alcohol dehydrogenases with activity towards LA.

- Assembly & Transformation: Assemble an expression cassette for the identified gene, similarly equipped with a strong promoter and an MTS. This cassette can be integrated into the yeast genome at a specific locus (e.g., ho site) for stable expression.

Step 3: Yeast Transformation and Genotype Validation

- Competent Cell Preparation: Grow the parent yeast strain (e.g., BY4741) to mid-log phase (OD600 ~0.7) and prepare competent cells using a lithium acetate (LiOAc) method [3].

- Transformation: For genomic integration, linearize the DNA construct and transform it into competent yeast cells using the PEG/LiOAc method, followed by a heat shock (42°C for 15-45 minutes) [3].

- Validation: Select transformants on appropriate dropout media. Verify correct genomic integration via colony PCR and analytical methods like flow cytometry if a fluorescent tag is used [3].

Phase 2: Cultivation and Analysis

Objective: Produce and quantify this compound from the engineered yeast strain.

Step 1: Fermentation

- Medium: Use a defined minimal medium (e.g., SC-URA) with the appropriate carbon source (e.g., 2% glucose).

- Conditions: Incubate cultures at 30°C with shaking at 250 rpm. Monitor growth by OD600.

- Induction: If using an inducible promoter, add the inducer (e.g., galactose) during the mid-log phase.

Step 2: Metabolite Extraction and Analysis

- Extraction: Harvest cells during stationary phase. Extract lipids and fatty acid derivatives using a biphasic solvent system (e.g., chloroform:methanol, 2:1 v/v).

- Analysis:

- Gas Chromatography-Mass Spectrometry (GC-MS): Derivatize (e.g., via methylation) the extracted compounds and analyze by GC-MS. Compare the retention time and mass spectrum of the product peak against an authentic this compound standard.

- Quantification: Use a calibration curve of the standard for absolute quantification. Report the titer in mg/L.

Key Parameters for Bioproduction

The table below outlines critical parameters to monitor and optimize throughout the process.

| Parameter | Target / Method | Purpose / Rationale |

|---|---|---|

| Linoleic Acid Titer | GC-MS analysis; target >100 mg/L (benchmark) | Ensures precursor is available for final conversion. |

| This compound Titer | GC-MS analysis; primary success metric. | Direct measure of pathway functionality and yield. |

| Cell Growth (OD600) | Spectrophotometry. | Indicates metabolic burden and overall culture health. |

| Lipid Peroxidation | TBARS assay or similar. | Monitors potential oxidative degradation of PUFAs [1]. |

| Enzyme Localization | Fluorescence microscopy (if tagged). | Confirms mitochondrial targeting of heterologous enzymes. |

Troubleshooting Guide

| Problem | Potential Cause | Suggested Solution |

|---|---|---|

| No Linoleic Acid detected | Δ12-desaturase not functional or expressed. | Check codon optimization, use stronger promoter, verify MTS function, co-express chaperonins (GroEL/ES) to aid protein folding [2]. |

| LA produced, but no this compound | Conversion enzyme has low activity/wrong specificity. | Screen alternative oxidase/dehydrogenase genes; optimize reaction conditions in mitochondria (e.g., pH, cofactors). |

| Low overall titer | Metabolic burden; toxic intermediate. | Use a fed-batch fermentation system; fine-tune gene expression levels; add antioxidants (e.g., ascorbic acid) to culture medium to protect PUFAs [1]. |

| Genetic instability | Recombination between repeated sequences. | Use different MTSs and promoters for each gene to avoid homologous recombination [2]. |

Pathway and Workflow Visualization

The following diagram illustrates the engineered metabolic pathway for this compound production in yeast, localized within the mitochondria.

This application note provides a foundational strategy. Significant research, particularly in identifying the specific oxidase and optimizing the pathway, remains to be done. The principles of mitochondrial compartmentalization and chaperonin co-expression are promising approaches to enhance the functional output of this engineered system [2].

References

metabolic engineering for 9,12-Octadecadienal acetate production

Foundational Knowledge and Potential Pathways

While a direct metabolic engineering protocol for 9,12-Octadecadienal acetate is not described in the available literature, the table below outlines key concepts from recent research that are highly relevant for developing a production strategy.

| Concept / Component | Relevance to this compound Acetate Production | Source Organism / System |

|---|---|---|

| This compound | This compound is a direct precursor to the target molecule, this compound acetate. | PubChem Compound [1] |

| Fatty Acid-Derived Compounds | Research on producing insect pheromones in microbes demonstrates the feasibility of engineering pathways for fatty acid-derived acetates. | Engineered Microorganisms [2] |

| Volatile Aroma Compounds (VACs) | Studies on peppers show that acetate esters are significant volatile components, confirming their natural biosynthetic routes. | Capsicum spp. (Pepper fruits) [3] |

| Alcohol Acyltransferase (AAT) | This enzyme family is responsible for catalyzing the critical acetylation step, forming acetate esters from an alcohol and acetyl-CoA. | Various Plants [3] |

Based on this information, a logical heterologous biosynthetic pathway in a microbial host like yeast can be proposed. The core of the strategy would involve producing the fatty alcohol precursor, 9,12-Octadecadienol, and then acetylating it.

The following diagram illustrates this conceptual engineered pathway:

Metabolic Engineering and Fermentation Strategies

The pathway illustrated above requires effective implementation within a microbial host. Here are detailed strategies and protocols based on current metabolic engineering practices.

Strain Selection and Genetic Toolbox

- Recommended Host: Saccharomyces cerevisiae (Baker's Yeast) is a preferred host due to its GRAS (Generally Recognized As Safe) status, well-defined genetics, and natural ability to produce fatty acids and esters [4]. It also possesses endogenous pathways for fatty acid biosynthesis and acetyl-CoA metabolism.

- Genetic Engineering Tools: Utilize the CRISPR-Cas9 system for precise genome editing. For gene expression, employ strong, constitutive promoters like PDC1 or TEF1, and integrate expression cassettes into genomic safe havens to ensure stability [4].

- Gene Optimization: All heterologous genes (e.g., Δ12-desaturase, FAR, AAT) must be codon-optimized for S. cerevisiae to ensure high translation efficiency [4].

Detailed Gene Expression Protocol

This protocol outlines the cloning and transformation steps to construct your engineered yeast strain.

Materials:

- S. cerevisiae strain (e.g., CEN.PK2 or BY4741)

- CRISPR-Cas9 plasmid system for yeast (e.g., pCAS series)

- E. coli DH5α for plasmid propagation

- Yeast culture media (YPD, Synthetic Complete (SC) dropout media)

- Restriction enzymes, T4 DNA Ligase, Gibson Assembly master mix

- PCR purification and gel extraction kits

Method:

- Vector Construction: Clone the codon-optimized genes for Δ12-desaturase (from a source like Moriterella alpina), a specific Fatty Acyl-CoA Reductase (FAR), and an Alcohol Acyltransferase (AAT) [3] into individual yeast expression vectors. Alternatively, assemble them into a single multi-gene integration construct.

- Yeast Transformation: Introduce the constructed plasmid(s) into S. cerevisiae using the standard LiAc/SS Carrier DNA/PEG method [4].

- Grow yeast to mid-log phase (OD600 ~0.5-0.8).

- Wash and resuspend cells in transformation buffer (0.1 M LiAc, TE buffer).

- Mix cells with plasmid DNA, carrier DNA, and PEG/LiAc solution.

- Heat shock at 42°C for 40 minutes.

- Plate on appropriate SC dropout medium for selection.

- Strain Selection and Validation: Select transformed colonies after 2-3 days of growth at 30°C. Validate successful genomic integration or plasmid presence by colony PCR and analytical fermentation to check for product formation.

Fermentation and Analysis Protocols

Once the strain is constructed, these protocols guide the production and measurement of the target compound.

Fed-Batch Fermentation for Production:

- Medium: Use a defined mineral medium with a high C/N ratio to promote lipid accumulation.

- Process:

- Batch Phase: Begin with 20 g/L glucose for rapid biomass generation.

- Fed-Batch Phase: Initiate a controlled glucose feed (e.g., exponential feed) once the initial glucose is depleted to avoid ethanol formation and maintain aerobic conditions.

- Induction: If using inducible promoters, add inducer (e.g., galactose) at the start of the fed-batch phase.

- Extraction: Due to the potential volatility or cytotoxicity of the product, consider employing in-situ product removal (ISPR), such as overlayering the fermentation broth with a biocompatible organic solvent like dodecane [2].

Analytical Protocol: GC-MS for Quantification

- Sample Preparation: Extract 1 mL of culture broth with an equal volume of ethyl acetate containing an internal standard (e.g., nonyl acetate). Vortex vigorously for 2 minutes, centrifuge, and analyze the organic layer [3].

- GC-MS Conditions:

- Column: HP-INNOWax (30 m × 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.

- Oven Program: 40°C (hold 3 min), ramp to 240°C at 10°C/min, hold 5 min.

- Injector/Detector Temp: 250°C.

- Carrier Gas: Helium at 1.0 mL/min.

- Ionization Mode: Electron Impact (EI, 70 eV).

- Identification & Quantification: Identify this compound acetate by comparing its retention time and mass spectrum with an authentic standard. Use a calibration curve made with the standard for absolute quantification.

Key Considerations for Future Research

To advance the production of this compound acetate, future work should focus on:

- Enzyme Specificity: The choice of the Fatty Acyl-CoA Reductase (FAR) and Alcohol Acyltransferase (AAT) is critical. Screening enzymes from different biological sources (e.g., plants, insects) can identify highly specific and active variants [3].

- Precursor Pull: To maximize flux through the pathway, consider overexpressing a Δ9-desaturase in yeast to enhance the endogenous pool of oleic acid, the direct precursor for the Δ12-desaturase [2].

- Cofactor Balancing: The FAR enzyme typically requires NADPH. To support this, engineer cofactor supply by overexpressing genes in the pentose phosphate pathway, such as glucose-6-phosphate dehydrogenase (ZWF1) [5].

References

- 1. This compound | C18H32O | CID 5283383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Microorganisms for the production of insect pheromones ... [patents.google.com]

- 3. Analysis of Volatile Aroma Components and Regulatory ... [mdpi.com]

- 4. Engineering strategies for enhanced heterologous protein ... [microbialcellfactories.biomedcentral.com]

- 5. Heterologous integration-assisted metabolic engineering ... [sciencedirect.com]

Application Notes and Protocols for 9,12-Octadecadienal in Mating Disruption Pest Control

Introduction to Mating Disruption and 9,12-Octadecadienal

Mating disruption (MD) is an environmentally sustainable pest management technique that utilizes synthetic sex pheromones to disrupt the mating behavior of target insect pests. By introducing artificial pheromone stimuli into the pest's habitat, MD confuses males, preventing them from locating females and ultimately blocking the reproductive cycle [1]. This approach offers exceptional species specificity, preserving beneficial insects and minimizing environmental impact compared to broad-spectrum insecticides.

This compound, specifically in its Z9,E12 isomeric form, is a critical sex pheromone component for several significant lepidopteran pests. This 18-carbon diunsaturated aldehyde is part of a complex chemical communication system that governs reproductive behavior in many moth species [2]. As a pheromone component, it is typically deployed not in isolation but as part of a precise blend of compounds that mimics the natural female-produced pheromone plume. The specificity of these blends allows for targeted pest management without affecting non-target species [3] [1].

Target Pest Species and Pheromone Formulations

Key Pest Species and Effective Pheromone Blends

Research has identified several agriculturally significant pests that utilize this compound as part of their pheromone communication system. The table below summarizes the target species, complete pheromone blends, and application contexts.

Table 1: Pest Species Managed with this compound-Based Pheromone Blends

| Target Pest Species | Pheromone Blend Composition | Primary Crop | Application Context |

|---|---|---|---|

| Rice stem borer (Chilo suppressalis) | Z-9-hexadecenal, Z-11-hexadecenal, Z-9-octadecenal (1:10:1) [2] | Rice | Mating disruption in rice paddies [2] |

| Sugarcane borer (Chilo sacchariphagus indicus) | Z-13-octadecenal, Z-1-octadecenal (1:7 ratio with alcohol) [2] | Sugarcane | Field-scale mating disruption [2] |

| Legume pod borer (Maruca vitrata) | (E,E)-10,12-hexadecadienal, (E,E)-10,12-hexadecadienol, (E)-10-hexadecenal [4] | Legumes (e.g., cowpea, mungbean) | Mating disruption in legume crops [4] |

Commercial Pheromone Dispenser Systems

Various dispenser technologies have been developed for the controlled release of this compound in mating disruption programs. Each system offers distinct characteristics regarding release kinetics, longevity, and application method:

Hollow Fiber and Twist-Tie Dispensers: These hand-applied dispensers consist of plastic reservoirs filled with synthetic pheromone. They provide consistent release over extended periods and are typically distributed throughout the crop canopy at densities ranging from 200-500 units per hectare depending on the target pest and pest pressure [1].

Aerosol Dispensers: These electronically controlled devices emit high concentrations of pheromone at predetermined intervals. They are particularly effective for area-wide management and can protect larger areas with fewer points of application compared to passive dispensers [5].

Microencapsulated Formulations (MECs): Pheromone enclosed in polymer capsules can be applied as sprays using conventional pesticide equipment. However, MECs typically have shorter field longevity (approximately 7-10 days) and require more frequent applications [1].

Flowable Matrix Systems (e.g., SPLAT): These novel formulations create long-lasting monolithic dispensers that can be applied manually or mechanically. They provide season-long suppression with a single application for many pests and offer the advantage of minimal drift after application [1].

Experimental Protocols for Mating Disruption Efficacy Evaluation

Laboratory Bioassay for Mating Disruption

Purpose: To evaluate the efficacy of different pheromone blend ratios and concentrations in disrupting mating behavior under controlled laboratory conditions before field implementation.

Materials and Methods:

- Insect Culture: Maintain target pest species (e.g., Maruca vitrata) under controlled conditions (25±2°C, 70±10% RH, 14L:10D photoperiod) using artificial diet for larvae and 10% glucose solution for adults [4].

- Experimental Setup: Use mating cages (44×45×58 cm) containing virgin male and female pairs (1-3 days old). Introduce pheromone lures containing this compound blends at different ratios (e.g., 1:1:1, 100:5:5) suspended in test cages [4].

- Behavioral Observation: Conduct observations during the species-specific scotophase (e.g., 18:00-02:00 h for M. vitrata) at 20-minute intervals. Record:

- Number of successful matings

- Latency to mate initiation

- Duration of mating pairs

- Male orientation behavior [4]

- Post-Treatment Assessment:

- Collect and count eggs daily

- Incubate eggs under optimal conditions

- Record egg hatch rates (eclosion)

- Assess larval viability and development [4]

Data Analysis: Compare mating success, fecundity, and fertility parameters between treatment and control groups using appropriate statistical tests (e.g., ANOVA, chi-square). Significant reductions in these parameters indicate effective mating disruption.

Field Evaluation Protocol

Purpose: To validate the efficacy of this compound-based mating disruption under actual field conditions and quantify crop protection benefits.

Experimental Design:

- Plot Layout: Establish replicated treatment blocks (minimum 0.5-1 ha each) with comparable pest pressure and cropping patterns. Include:

- MD-treated plots (pheromone dispensers only)

- Insecticide-treated plots (conventional insecticides only)

- Combined MD + insecticide plots

- Untreated control plots [5]

- Dispenser Deployment: Install pheromone dispensers at recommended densities (e.g., 2.5-5 dispensers/ha for aerosol systems) prior to pest flight initiation. Position dispensers uniformly throughout the canopy according to manufacturer specifications [5].

- Monitoring:

- Use pheromone-baited traps to monitor male population densities (place 1-2 traps/plot)

- Conduct weekly visual inspections for plant damage (flowers, pods, fruits)

- Record larval infestations through direct sampling [4]

- Efficacy Assessment:

- At harvest, collect crop samples from multiple locations within each plot

- Quantify pest damage (e.g., pod boring, fruit lesions)

- Measure yield parameters (weight, quality)

- Process samples through commercial equipment to compare damage assessments [5]

The following workflow diagram illustrates the complete experimental process from laboratory to field evaluation:

Quantitative Efficacy Data and Performance Metrics

Mating Disruption Efficacy Across Cropping Systems